Cas no 40953-39-7 (2-(3-fluorophenyl)-1H-Imidazole-4,5-dicarbonitrile)

2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile is a fluorinated imidazole derivative characterized by its dicarbonitrile functionalization at the 4,5-positions. The presence of the 3-fluorophenyl substituent enhances its electronic properties, making it a valuable intermediate in organic synthesis and medicinal chemistry. The compound's rigid imidazole core and electron-withdrawing nitrile groups contribute to its utility in constructing heterocyclic frameworks or serving as a precursor for pharmacologically active molecules. Its structural features also suggest potential applications in materials science, particularly in the development of fluorinated polymers or ligands for coordination chemistry. The product is typically handled under controlled conditions due to its reactivity and sensitivity to moisture.
2-(3-fluorophenyl)-1H-Imidazole-4,5-dicarbonitrile structure
40953-39-7 structure
Product Name:2-(3-fluorophenyl)-1H-Imidazole-4,5-dicarbonitrile
CAS No:40953-39-7
MF:C11H5FN4
MW:212.182604551315
MDL:MFCD24554157
CID:1112191
PubChem ID:21798469
Update Time:2025-08-10

2-(3-fluorophenyl)-1H-Imidazole-4,5-dicarbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(3-fluorophenyl)-1H-Imidazole-4,5-dicarbonitrile
    • DTXSID00618225
    • 40953-39-7
    • BCP32465
    • 1H-Imidazole-4,5-dicarbonitrile, 2-(3-fluorophenyl)-
    • SCHEMBL10694148
    • MDL: MFCD24554157
    • Inchi: 1S/C11H5FN4/c12-8-3-1-2-7(4-8)11-15-9(5-13)10(6-14)16-11/h1-4H,(H,15,16)
    • InChI Key: BGXWEBOXZMFFOF-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)C1=NC(C#N)=C(C#N)N1

Computed Properties

  • Exact Mass: 212.04982434g/mol
  • Monoisotopic Mass: 212.04982434g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 352
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 76.3Ų

2-(3-fluorophenyl)-1H-Imidazole-4,5-dicarbonitrile Pricemore >>

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Additional information on 2-(3-fluorophenyl)-1H-Imidazole-4,5-dicarbonitrile

Professional Introduction to Compound with CAS No 40953-39-7 and Product Name 2-(3-fluorophenyl)-1H-Imidazole-4,5-dicarbonitrile

The compound with the CAS number 40953-39-7 and the product name 2-(3-fluorophenyl)-1H-imidazole-4,5-dicarbonitrile represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of imidazole derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The presence of fluorine and nitrile functional groups in its molecular structure imparts unique chemical properties that make it a valuable candidate for further research and development.

Imidazole derivatives are well-known for their role as pharmacophores in various therapeutic agents. The structural motif of imidazole is characterized by a five-membered ring containing two nitrogen atoms. This configuration allows for a wide range of interactions with biological targets, making imidazole-based compounds highly versatile in medicinal chemistry. The specific substitution pattern in 2-(3-fluorophenyl)-1H-imidazole-4,5-dicarbonitrile contributes to its distinct pharmacological profile, which has been the subject of extensive investigation.

Recent studies have highlighted the importance of fluorine-containing compounds in drug design. The introduction of fluorine at the 3-position of the phenyl ring in this compound enhances its metabolic stability and binding affinity to biological targets. This modification is particularly crucial in the development of small-molecule inhibitors, where precise targeting is essential for therapeutic efficacy. The nitrile groups at the 4 and 5 positions further contribute to the compound's reactivity and potential for further functionalization, opening up avenues for structural optimization.

In the realm of medicinal chemistry, 2-(3-fluorophenyl)-1H-imidazole-4,5-dicarbonitrile has shown promise as a lead compound for the development of novel therapeutic agents. Its unique structural features make it an attractive scaffold for designing molecules with enhanced pharmacological properties. Researchers have been exploring its potential in various disease areas, including cancer, inflammation, and infectious diseases. The compound's ability to interact with multiple biological pathways suggests its broad applicability in drug discovery.

One of the most compelling aspects of this compound is its potential as an inhibitor of key enzymes involved in disease pathways. For instance, studies have indicated that imidazole derivatives can modulate the activity of enzymes such as kinases and phosphodiesterases. The fluorine atom in 2-(3-fluorophenyl)-1H-imidazole-4,5-dicarbonitrile plays a critical role in enhancing the compound's binding affinity to these enzymes, thereby improving its inhibitory potency. This has led to investigations into its efficacy as an anti-cancer agent, where enzyme inhibition is a common mechanism of action.

The nitrile groups in the molecular structure also contribute to the compound's pharmacological activity by participating in hydrogen bonding interactions with biological targets. These interactions are crucial for maintaining the compound's stability and bioavailability. Additionally, the presence of multiple nitrile groups provides opportunities for further chemical modification, allowing researchers to fine-tune its properties for specific therapeutic applications.

Recent advancements in computational chemistry have enabled more efficient screening and optimization of imidazole derivatives like 2-(3-fluorophenyl)-1H-imidazole-4,5-dicarbonitrile. Molecular modeling techniques have been instrumental in predicting the binding modes of these compounds to biological targets, thereby accelerating the drug discovery process. These computational methods have helped identify key structural features that contribute to their pharmacological activity, guiding researchers in designing more effective derivatives.

The synthesis of 2-(3-fluorophenyl)-1H-imidazole-4,5-dicarbonitrile involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies have been employed to achieve this goal, including transition metal-catalyzed reactions and palladium-mediated coupling reactions. These techniques have enabled the efficient construction of complex molecular frameworks while maintaining excellent regioselectivity and stereoselectivity.

In conclusion, 2-(3-fluorophenyl)-1H-imidazole-4,5-dicarbonitrile represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its potential as a lead compound for drug development has been recognized by researchers worldwide. The combination of fluorine and nitrile functional groups provides a rich framework for further exploration and optimization, making it a valuable asset in the quest for novel therapeutic agents.

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